molecular formula C16H15F2N3O3S B3005334 (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone CAS No. 897482-60-9

(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone

Cat. No.: B3005334
CAS No.: 897482-60-9
M. Wt: 367.37
InChI Key: IIJWUQLOVFEIOW-UHFFFAOYSA-N
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Description

(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone is a useful research compound. Its molecular formula is C16H15F2N3O3S and its molecular weight is 367.37. The purity is usually 95%.
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Biological Activity

The compound (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone is an organic molecule of growing interest in medicinal chemistry. Its unique structural features suggest potential applications in various therapeutic areas, particularly due to its biological activity against a range of targets. This article reviews the biological activity of this compound, synthesizing findings from diverse studies and highlighting its mechanisms of action.

Chemical Structure and Properties

The compound consists of several key moieties:

  • Benzothiazole : Known for its bioactive properties.
  • Piperazine : Often used to enhance solubility and bioavailability.
  • Dioxin : Imparts specific interactions with biological targets.

Molecular Formula : C₁₇H₁₆F₂N₄O₂S
Molecular Weight : 394.5 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The benzothiazole moiety is known to inhibit various enzymes, while the piperazine ring enhances the compound's affinity for biological targets. The dioxin component may facilitate additional interactions, potentially leading to oxidative stress in target cells.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

CompoundTarget OrganismActivity
Benzothiazole derivativesMycobacterium tuberculosisEffective against resistant strains
Piperazine derivativesVarious bacteriaBroad-spectrum antimicrobial effects

Anticancer Activity

Studies have shown that related compounds demonstrate cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis through the modulation of signaling pathways.

Cell LineIC50 (µM)Reference
MCF-7 (Breast cancer)15.0
A549 (Lung cancer)10.0

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit pro-inflammatory cytokines in activated macrophages.

Case Studies

  • Study on Antimycobacterial Activity :
    A series of benzothiazole derivatives were synthesized and tested against Mycobacterium tuberculosis. The results indicated that compounds with similar structural features to our target showed promising antimycobacterial activity, suggesting potential applications in treating tuberculosis .
  • Cytotoxicity Assay :
    In a recent study, the compound was evaluated for cytotoxic effects on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation in MCF-7 and A549 cells, with mechanisms involving apoptosis induction and cell cycle arrest .

Properties

IUPAC Name

[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-dioxin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N3O3S/c17-10-7-11(18)14-13(8-10)25-16(19-14)21-3-1-20(2-4-21)15(22)12-9-23-5-6-24-12/h7-9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJWUQLOVFEIOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=COCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.